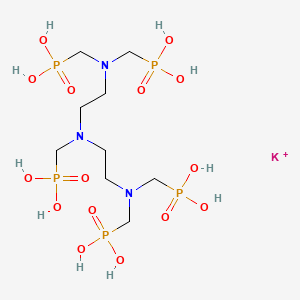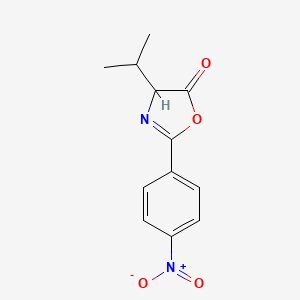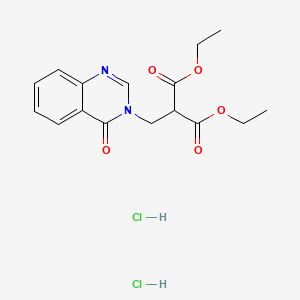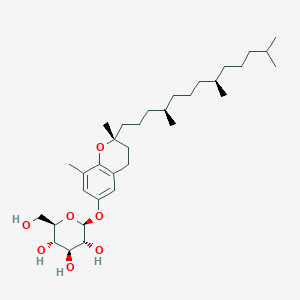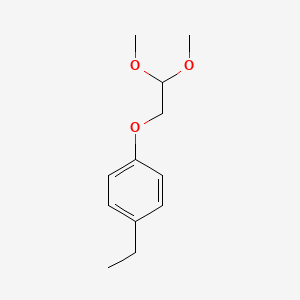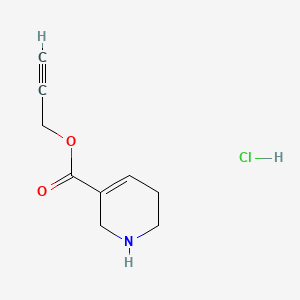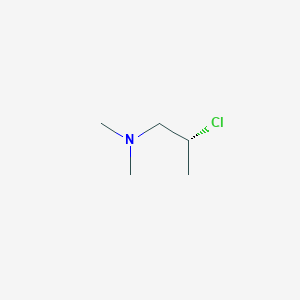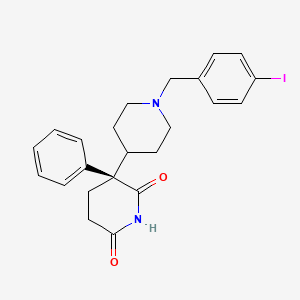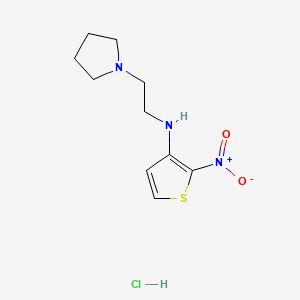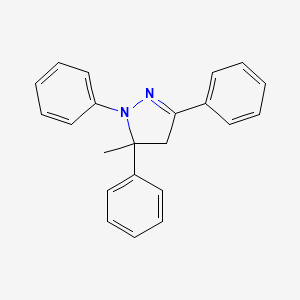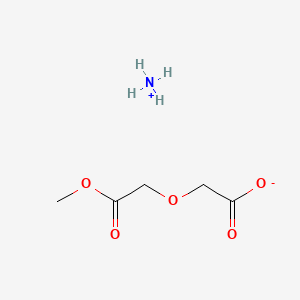
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple sulphonate groups and a xanthene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of sulphonate groups through sulphonation reactions. The final step involves the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
科学的研究の応用
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups and xanthene core enable it to bind to proteins, enzymes, and other biomolecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
- Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
特性
CAS番号 |
93963-80-5 |
|---|---|
分子式 |
C35H28N2Na2O10S3 |
分子量 |
778.8 g/mol |
IUPAC名 |
disodium;3-[[6-(2,4-dimethyl-3-sulfonatophenyl)imino-9-(2-sulfophenyl)xanthen-3-yl]amino]-2,6-dimethylbenzenesulfonate |
InChI |
InChI=1S/C35H30N2O10S3.2Na/c1-19-9-15-28(21(3)34(19)49(41,42)43)36-23-11-13-25-30(17-23)47-31-18-24(37-29-16-10-20(2)35(22(29)4)50(44,45)46)12-14-26(31)33(25)27-7-5-6-8-32(27)48(38,39)40;;/h5-18,36H,1-4H3,(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChIキー |
SWHJEJGPQKMZCN-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C(=C(C=C1)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C(=C(C=C5)C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)O)C)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



